[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride
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Overview
Description
[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride: is a chemical compound with the molecular formula C10H17ClN4. It is often used in scientific research due to its unique structure, which combines a pyrimidine ring with a piperidine ring, making it a versatile intermediate in organic synthesis and pharmaceutical development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Attachment of the Pyrimidine Ring: The pyrimidine ring is introduced via a nucleophilic substitution reaction, where a pyrimidine derivative reacts with the piperidine intermediate.
Formation of the Methanamine Group: The methanamine group is added through reductive amination, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be functionalized with various substituents using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated reagents like bromine (Br2), chlorine (Cl2)
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
In chemistry, [1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It serves as a building block for designing molecules that can modulate biological pathways, making it valuable in the study of enzyme inhibitors and receptor agonists/antagonists .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to interact with specific receptors or enzymes, which could lead to the development of new drugs for treating various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it a valuable component in manufacturing processes .
Mechanism of Action
The mechanism of action of [1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
[1-(2-Pyrimidinyl)piperidin-4-yl]methanamine: Similar structure but without the dihydrochloride salt form.
[1-(4-Naphthalen-2-yl)pyrimidin-2-yl]piperidin-4-ylmethanamine: Contains a naphthalene ring, offering different biological activity.
[1-(4-Chloropyrimidin-2-yl)piperidin-4-yl]methanamine: Chlorinated derivative with distinct reactivity.
Uniqueness
What sets [1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride apart is its combination of the pyrimidine and piperidine rings, which provides a unique scaffold for chemical modifications. This structural feature allows for the exploration of a wide range of biological activities and chemical reactivities, making it a versatile tool in research and industry .
Properties
IUPAC Name |
(1-pyrimidin-2-ylpiperidin-4-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c11-8-9-2-6-14(7-3-9)10-12-4-1-5-13-10;;/h1,4-5,9H,2-3,6-8,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMPTBVFEBPRFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=NC=CC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170353-31-8 |
Source
|
Record name | [1-(pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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